BenchChemオンラインストアへようこそ!

NZ-28

HSF1 MICA/B NK Cell

Select NZ-28 (NSC134754) for its irreplaceable triple-transcription-factor blockade of HSF1, Sp1, and NF-κB—unmatched by any other commercial HSF1 inhibitor. This dehydroemetine derivative uniquely suppresses Hsp72/27 post-transcriptionally while sparing global translation, and blocks hypoxia-induced HIF-1α where analog NSC-643735 fails. Validated for >70% MICA/B reduction in multiple cancer lines and for sensitizing tumors to proteasome/Hsp90 inhibitors. For unambiguous immune-ligand or hypoxic-response studies, NZ-28 is the only appropriate chemical probe.

Molecular Formula C27H34N2O2
Molecular Weight 418.6 g/mol
CAS No. 75041-32-6
Cat. No. B1677062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNZ-28
CAS75041-32-6
SynonymsNZ-28;  NZ28;  NZ 28;  NSC 134754;  NSC 134754;  NSC134754.
Molecular FormulaC27H34N2O2
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4
InChIInChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-20-15-26(30-2)27(31-3)16-23(20)25(29)14-21(18)13-24-22-8-6-5-7-19(22)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3/t24-,25+/m1/s1
InChIKeyHDIJLRXRAJUXQB-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NZ-28 (CAS 75041-32-6, NSC134754) – Chemistries, Molecular Targets & Key Properties for Research Procurement


NZ-28 (also designated NSC134754) is a small‑molecule dehydroemetine derivative that acts as a multi‑pathway inhibitor, primarily targeting the heat‑shock response and the hypoxia‑inducible factor‑1 (HIF‑1) axis [1]. It functions as a post‑transcriptional inhibitor of heat‑shock protein (Hsp) induction, specifically reducing Hsp72 and Hsp27 protein levels without altering general protein synthesis, HSF‑1 transcriptional activity, or Hsp mRNA abundance . In parallel, NZ‑28 has been identified as a potent inhibitor of the transcription factors HSF1, Sp1, and NF‑κB, a combination that distinguishes its mechanism from other HSF1‑targeting agents [2]. The compound also suppresses HIF‑1α protein and HIF‑1 transcriptional activity, effects that are not shared by all structurally related inhibitors [3].

Why NZ-28 (CAS 75041-32-6) Cannot Be Replaced by Generic HSF1 or HIF Inhibitors in Validated Assays


Although multiple HSF1‑targeted agents (e.g., KRIBB11, PW3405) and HIF‑1 inhibitors (e.g., NSC‑643735) are commercially available, NZ‑28 occupies a unique functional niche that precludes generic substitution. NZ‑28 simultaneously suppresses HSF1, Sp1, and NF‑κB – a triple‑transcription‑factor blockade that is not replicated by canonical HSF1 inhibitors [1]. Furthermore, NZ‑28 inhibits HSP induction at the post‑transcriptional level, sparing global translation and HSF1 transcriptional activity, whereas alternative agents like KRIBB11 directly bind HSF1 or act through transcriptional mechanisms [2]. In the HIF‑1 pathway, NZ‑28 differentially blocks hypoxia‑induced HIF‑1α stabilization while the close analog NSC‑643735 does not, underscoring that even structurally similar compounds diverge in critical biological outputs [3]. These mechanistic distinctions directly translate into divergent effects on MICA/B immune‑ligand expression, NK‑cell‑mediated cytotoxicity, and metabolic reprogramming, making NZ‑28 irreplaceable in studies where these phenotypes are readouts.

NZ-28 (CAS 75041-32-6) – Quantitative Differentiation from Closest Analogs: Head‑to‑Head & Cross‑Study Evidence


Superior MICA/B Immune Ligand Suppression: NZ‑28 Achieves Complete Blockade vs. NVP‑AUY922 and HSF1 Knockdown

In a direct head‑to‑head comparison across lung (H1339) and breast (MDA‑MB‑231, T47D) cancer cell lines, NZ‑28 (20 µM, 24 h) completely blocked MICA and MICB membrane expression, whereas the Hsp90 inhibitor NVP‑AUY922 (100 nM) had no effect on MICA/B surface density. Single HSF1 knockdown by shRNA only partially decreased MICB surface expression and left MICA unaffected. NZ‑28 treatment reduced MICA mean fluorescence intensity (MFI) by approximately 70‑90% relative to control (p≤0.001), and MICB MFI by 80‑95% (p≤0.001) [1].

HSF1 MICA/B NK Cell Immuno‑oncology

Post‑Transcriptional Hsp72/Hsp27 Suppression: NZ‑28 Spares Global Translation vs. Emetine‑Class Translational Inhibitors

NZ‑28 is a dehydroemetine derivative that inhibits heat‑shock protein induction at the post‑transcriptional level, specifically reducing Hsp72 and Hsp27 protein levels. Unlike the parent emetine, which is a general translational inhibitor, NZ‑28 does not alter overall protein synthesis, HSF‑1 transcriptional activity, or Hsp mRNA levels at effective concentrations . While direct IC50 values are not consistently reported across all cell models, functional studies in multiple myeloma and prostate carcinoma cells used NZ‑28 at concentrations of 2‑20 µM to potentiate proteasome and Hsp90 inhibitor efficacy without eliciting significant single‑agent toxicity [1].

Hsp72 Hsp27 Post‑transcriptional Proteasome Inhibitors

Differential HIF‑1α Suppression in Hypoxia: NZ‑28 Is Effective While Analog NSC‑643735 Fails

In a comparative evaluation of two novel small‑molecule HIF‑1 inhibitors, NZ‑28 (NSC‑134754) significantly inhibited both HIF‑1 activity and HIF‑1α protein induced by hypoxia (1% O2) and also significantly reduced Glut‑1 expression. In contrast, the structurally related analog NSC‑643735 inhibited HIF‑1 activity induced by the hypoxia‑mimetic deferoxamine mesylate but failed to suppress hypoxia‑induced HIF‑1α or Glut‑1 expression [1].

HIF‑1 Hypoxia GLUT‑1 Metabolism

Quantitative In Vivo Tumor Metabolic Reprogramming: NZ‑28 Reduces Glucose Uptake and Lactate Production While Sparing Vascular Function

In orthotopic PC‑3LN5 prostate tumor‑bearing mice, a single dose of NZ‑28 (dosing details in source) produced measurable in vivo effects: significantly higher tumor apparent diffusion coefficient (ADC) at 24 h post‑treatment (p<0.05), indicative of increased tumor necrosis, and significantly higher necrosis at 48 h (p<0.05). In vitro, NZ‑28 (7.5 µM, 24 h) significantly reduced lactate production and glucose uptake (p<0.05), while increasing intracellular glucose (p<0.01) and glutamine metabolism (p<0.05). Importantly, vessel perfusion/flow and VEGF levels were unchanged, indicating preserved vascular function [1].

In Vivo Metabolism Prostate Cancer MRI

NZ-28 (CAS 75041-32-6) – High‑Value Application Scenarios Based on Verified Differentiation


Immuno‑Oncology Studies Requiring Complete MICA/B Ligand Ablation for NK‑Cell Cytotoxicity Assays

When a research program demands unambiguous reduction of MICA and MICB surface ligands to probe NKG2D‑mediated immune evasion, NZ‑28 is the only validated small‑molecule tool that achieves >70% MFI reduction across multiple cancer cell lines. In contrast, Hsp90 inhibitors like NVP‑AUY922 do not alter MICA/B expression, and genetic HSF1 knockdown yields only partial MICB suppression [1]. NZ‑28 should be used at 20 µM for 24 h in lung (H1339) or breast (MDA‑MB‑231, T47D) cancer models to replicate the complete blockade phenotype [2].

Pre‑Clinical Models of Hypoxia‑Driven Tumor Metabolism and Drug Resistance

In experiments focused on the native hypoxic response (1% O2), NZ‑28 provides a clear advantage over the analog NSC‑643735, which fails to inhibit hypoxia‑induced HIF‑1α or Glut‑1. NZ‑28 reliably suppresses HIF‑1α protein, reduces glucose uptake, and elevates intracellular glucose while preserving vascular flow [3]. Use NZ‑28 at 7.5 µM for 24‑48 h in PC‑3LN5 prostate cancer or U2OS osteosarcoma models to induce metabolic reprogramming without confounding vascular toxicity [4].

Sensitization Screens for Proteasome and Hsp90 Inhibitors in Hematologic Malignancies

For research aiming to overcome adaptive heat‑shock responses to proteasome inhibitors (e.g., bortezomib) or Hsp90 inhibitors, NZ‑28 offers a post‑transcriptional Hsp suppression mechanism that does not interfere with global protein synthesis or HSF1 transcriptional activity . Concentrations of 2‑20 µM have been shown to sensitize multiple myeloma and prostate carcinoma cells to proteasome and Hsp90 inhibitors without significant single‑agent toxicity, making NZ‑28 the preferred chemical probe for such combination studies [5].

Radiation Oncology Research: Targeting HIF‑1 to Prevent Recurrence

In irradiated glioblastoma (U251) models, daily administration of NZ‑28 following 15 Gy irradiation blocked HIF‑1 activity, reduced CD11b+ myelomonocyte influx, and prevented tumor recurrence without affecting the growth of unirradiated tumors [6]. This specific application scenario is not served by other HIF‑1 inhibitors that fail to discriminate between hypoxia‑induced and growth‑factor‑induced HIF‑1α activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for NZ-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.